molecular formula C20H19N5 B2425311 N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890940-62-2

N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2425311
CAS No.: 890940-62-2
M. Wt: 329.407
InChI Key: JJXIJSIGNSOYNE-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a potent and selective small-molecule inhibitor identified for its activity against anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), which are validated oncology targets. Its core research value lies in its application as a chemical probe to investigate the signaling pathways driven by these receptor tyrosine kinases in various cancers, including non-small cell lung cancer (NSCLC) and neuroblastoma. The compound functions by competitively binding to the ATP-binding site of the target kinases, thereby suppressing their catalytic activity and downstream pro-survival and proliferative signals, such as those mediated through the MAPK/ERK and JAK/STAT pathways. Researchers utilize this compound in vitro to study mechanisms of oncogenic addiction, to model acquired resistance, and to identify potential synergistic drug combinations. In vivo, it serves as a critical tool for validating ALK and ROS1 as therapeutic targets in xenograft models, providing crucial preclinical data for drug discovery efforts. Its pyrazolo[3,4-d]pyrimidine scaffold is a recognized pharmacophore in kinase inhibitor design, underscoring its significance in medicinal chemistry and structure-activity relationship (SAR) studies. This reagent is intended for the exclusive use of scientific researchers to advance the understanding of kinase biology and cancer therapeutics.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5/c1-13-4-6-17(7-5-13)25-20-18(11-23-25)19(21-12-22-20)24-16-9-14(2)8-15(3)10-16/h4-12H,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXIJSIGNSOYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 3,5-dimethylphenylhydrazine with 4-methylbenzaldehyde to form an intermediate hydrazone. This intermediate can then undergo cyclization with a suitable reagent, such as a diaminopyrimidine derivative, under acidic or basic conditions to yield the desired pyrazolopyrimidine compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • N-(3,5-dimethylphenyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both 3,5-dimethylphenyl and 4-methylphenyl groups can enhance its stability and potentially improve its interaction with molecular targets compared to similar compounds.

Biological Activity

N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a notable compound within the pyrazolopyrimidine class, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazolo[3,4-d]pyrimidine core with specific substitutions that enhance its biological properties. The structural formula can be represented as follows:

C17H18N4C_{17}H_{18}N_4

The presence of 3,5-dimethylphenyl and 4-methylphenyl groups contributes to its unique reactivity and interaction with biological targets.

This compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs) . CDKs are crucial in regulating the cell cycle, and their inhibition can lead to anti-cancer effects by selectively targeting tumor cells. The compound's interactions with specific enzymes or receptors modulate various physiological processes, which may include:

  • Cell cycle arrest
  • Induction of apoptosis in cancer cells
  • Antiviral activity against specific pathogens

Biological Activity Overview

The biological activity of this compound has been investigated through various studies. Below is a summary of its key activities:

Biological ActivityDescription
Anticancer Inhibits CDKs leading to reduced proliferation of cancer cells.
Antiviral Exhibits activity against herpes simplex virus type-1 (HSV-1) and HIV with varying IC50 values.
Antimicrobial Shows potential antimicrobial properties against certain bacterial strains.

Research Findings and Case Studies

Research has demonstrated the effectiveness of this compound in various experimental settings.

  • Antiviral Efficacy : A study showed that derivatives of pyrazolo[3,4-d]pyrimidines exhibited significant antiviral activity against HSV-1 with IC50 values as low as 0.26 μM for certain compounds . This suggests that this compound may have similar or enhanced efficacy.
  • Cancer Cell Studies : In vitro studies indicated that this compound effectively induces apoptosis in various cancer cell lines by inhibiting CDK activity. The results highlighted its potential as a lead compound in cancer therapy .
  • Physiological Effects : The compound's interaction with specific molecular targets was shown to influence physiological processes significantly. For instance, it modulated enzyme activities linked to inflammation and cell growth .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other pyrazolopyrimidine derivatives but stands out due to its unique substitution pattern which enhances stability and interaction with molecular targets.

CompoundKey FeaturesBiological Activity
N-(3,5-dimethylphenyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineChlorine substitutionModerate anticancer activity
N-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-aminePhenyl substitutionLower potency compared to the target compound

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like 4-chloro-pyrazolo[3,4-d]pyrimidine derivatives are reacted with substituted anilines under reflux in aprotic solvents (e.g., acetonitrile or dichloromethane) with bases like cesium carbonate . Key intermediates are characterized using:

  • IR spectroscopy : To confirm functional groups (e.g., N–H stretches at ~3298 cm⁻¹ for amines) .
  • ¹H/¹³C NMR : To verify substitution patterns and aromatic proton environments (e.g., δ 8.87 ppm for pyridine protons) .
  • HRMS : For molecular weight validation (e.g., [M+H]+ peaks matching theoretical values) .

Q. What solvent systems and purification methods are optimal for isolating this compound?

  • Methodology : Polar aprotic solvents (e.g., DMSO, DMF) enhance reactivity in coupling steps . Post-reaction, extraction with dichloromethane and aqueous washes remove unreacted amines or acids. Final purification involves:

  • Recrystallization : Using acetonitrile or ethyl acetate/hexane gradients to improve yield and purity (>95%) .
  • Column chromatography : For complex mixtures, silica gel with gradients of ethyl acetate/hexane (0–100%) resolves closely related byproducts .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

  • Methodology : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for key steps like Ullmann couplings or Buchwald-Hartwig aminations. Reaction path searches identify optimal catalysts (e.g., Cu(I) bromide for C–N bond formation) and solvent effects . Experimental validation involves:

  • In silico screening : To prioritize substituents with favorable steric/electronic profiles (e.g., 3,5-dimethylphenyl groups reduce steric hindrance) .
  • Feedback loops : Experimental yields (e.g., 17.9% in copper-catalyzed reactions) refine computational models .

Q. How can discrepancies in spectral data (e.g., NMR shifts) be resolved during structural validation?

  • Methodology : Contradictions arise from tautomerism or solvent effects. Strategies include:

  • 2D NMR (COSY, HSQC) : To correlate proton-carbon networks and distinguish regioisomers .
  • Comparative analysis : Cross-referencing with NIST spectral databases (e.g., δ 8.21–8.19 ppm for pyrazolo[3,4-d]pyrimidine protons) .
  • Computational NMR prediction : Tools like ACD/Labs or Gaussian simulations validate assignments against experimental data .

Q. What methodologies assess the compound’s potential biological activity (e.g., anti-inflammatory or kinase inhibition)?

  • Methodology :

  • In vitro assays : COX-2 inhibition assays using ELISA kits or cell-based models (e.g., LPS-induced RAW 264.7 macrophages) .
  • Docking studies : AutoDock Vina or Schrödinger Suite predict binding affinities to targets like JAK2 or p38 MAP kinase (e.g., binding energies < −8 kcal/mol suggest strong inhibition) .
  • SAR analysis : Modifying substituents (e.g., methyl vs. methoxy groups) evaluates activity trends .

Analytical and Purity Considerations

Q. What HPLC conditions ensure >95% purity for this compound?

  • Methodology :

  • Column : C18 reverse-phase (250 × 4.6 mm, 5 µm).
  • Mobile phase : Gradient of acetonitrile (0.1% TFA) and water (0.1% TFA) from 30% to 90% over 20 minutes.
  • Detection : UV at 254 nm, with retention times validated against reference standards .

Q. How does substituent variation (e.g., 3,5-dimethylphenyl vs. 4-methylphenyl) impact solubility and stability?

  • Methodology :

  • LogP determination : Shake-flask method or HPLC-derived values predict lipophilicity (e.g., LogP ~3.2 for the target compound) .
  • Accelerated stability studies : Exposure to 40°C/75% RH for 4 weeks, with HPLC monitoring of degradation products (e.g., <5% impurity increase indicates robustness) .

Data Contradiction and Validation

Q. How to address conflicting biological activity data across studies?

  • Methodology :

  • Dose-response curves : Replicate assays with standardized protocols (e.g., IC50 values ± 10% variability) .
  • Off-target profiling : Kinase selectivity panels (e.g., Eurofins KinaseProfiler) identify non-specific binding .
  • Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., anti-inflammatory IC50 ranges of 0.5–5 µM) .

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